molecular formula C16H23ClN2O3S B2407136 3-Chloro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide CAS No. 2380172-88-1

3-Chloro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide

Numéro de catalogue B2407136
Numéro CAS: 2380172-88-1
Poids moléculaire: 358.88
Clé InChI: XOCTYNCIDPHFCV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Chloro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide, also known as MRTX849, is a small molecule inhibitor of KRAS G12C. KRAS G12C is a frequently mutated form of the KRAS gene, which is found in approximately 14% of non-small cell lung cancers and 4% of colorectal cancers. MRTX849 is a promising therapeutic agent for the treatment of these cancers, as it has shown potent anti-tumor activity in preclinical studies.

Mécanisme D'action

3-Chloro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide binds covalently to the cysteine residue at position 12 of the KRAS G12C protein, which is located in the switch II region of the protein. This binding locks the protein in an inactive GDP-bound state, preventing its activation by upstream signaling pathways. This leads to inhibition of downstream signaling pathways that promote tumor growth and survival.
Biochemical and Physiological Effects:
3-Chloro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide has been shown to have potent anti-tumor activity in preclinical models of KRAS G12C-driven cancers. In addition, 3-Chloro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide has been shown to be well-tolerated in preclinical toxicology studies, with no significant adverse effects observed at therapeutic doses.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 3-Chloro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide is its specificity for the KRAS G12C mutation, which is found in a subset of cancer patients. This allows for targeted therapy and may lead to improved outcomes for these patients. However, one limitation of 3-Chloro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide is its potential for resistance development, as has been observed with other targeted therapies. Future studies will need to address this issue and identify strategies to overcome resistance.

Orientations Futures

For research on 3-Chloro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide include clinical trials to evaluate its safety and efficacy in patients with KRAS G12C-driven cancers. In addition, studies to identify biomarkers of response to 3-Chloro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide and to develop combination therapies that enhance its anti-tumor activity are ongoing. Finally, the development of next-generation KRAS G12C inhibitors with improved potency and selectivity is an area of active research.

Méthodes De Synthèse

3-Chloro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide was synthesized using a combination of traditional organic synthesis techniques and modern computational methods. The synthesis of 3-Chloro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide involves the reaction of 3-chloro-2-methylbenzenesulfonamide with a cyclobutylmorpholine derivative, followed by a series of purification steps to obtain the final product. The synthesis of 3-Chloro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide has been optimized to improve yield and purity, and the process is scalable for commercial production.

Applications De Recherche Scientifique

3-Chloro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide has been extensively studied in preclinical models of KRAS G12C-driven cancers, including non-small cell lung cancer and colorectal cancer. In these studies, 3-Chloro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide has been shown to inhibit the growth of tumor cells and induce tumor regression in mouse models. 3-Chloro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide has also been shown to have a favorable safety profile in preclinical toxicology studies.

Propriétés

IUPAC Name

3-chloro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O3S/c1-13-14(17)4-2-5-15(13)23(20,21)18-12-16(6-3-7-16)19-8-10-22-11-9-19/h2,4-5,18H,3,6-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCTYNCIDPHFCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2(CCC2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.